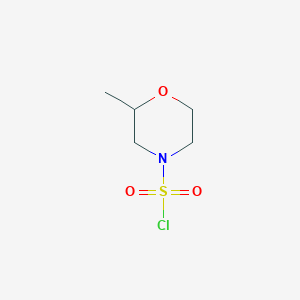

2-Methylmorpholine-4-sulfonyl chloride

Description

2-Methylmorpholine-4-sulfonyl chloride is a sulfonating reagent characterized by a morpholine heterocycle substituted with a methyl group and a sulfonyl chloride functional group. As a 6-membered heterocyclic compound, its structure combines the reactivity of sulfonyl chlorides with the steric and electronic effects of the morpholine ring. This compound is historically listed in catalogs of specialized heterocycles, though it is currently marked as discontinued in commercial supplies . Sulfonyl chlorides are widely employed in organic synthesis to introduce sulfonyl groups into target molecules, particularly in pharmaceutical intermediates or agrochemicals.

Properties

IUPAC Name |

2-methylmorpholine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO3S/c1-5-4-7(2-3-10-5)11(6,8)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKOGVZTHAJLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627887-48-3 | |

| Record name | 2-methylmorpholine-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylmorpholine-4-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methylmorpholine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and reducing agents. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .

Scientific Research Applications

Chemical Synthesis

1.1 Role as a Sulfonylating Agent

MMSC is primarily utilized as a sulfonylating agent in organic synthesis. It can introduce sulfonyl groups into various substrates, enhancing their reactivity and biological activity. The sulfonyl group is known for its ability to stabilize negative charges and improve solubility, making MMSC a valuable reagent in the synthesis of sulfonamides and other derivatives.

1.2 Synthesis of Bioactive Compounds

MMSC has been employed in the synthesis of numerous bioactive compounds, including pharmaceuticals and agrochemicals. For instance, it serves as an intermediate in the production of herbicides like thiencarbazone-methyl, which acts as an acetolactate synthase (ALS) inhibitor to control weed growth effectively .

Pharmaceutical Applications

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds synthesized using MMSC. For example, derivatives of 2-sulfonamidebenzamides have shown promise as allosteric modulators with significant antimicrobial activity against various bacterial strains . These findings suggest that MMSC can facilitate the development of new antimicrobial agents.

2.2 Drug Development

MMSC is also used in drug development processes to modify existing pharmaceutical compounds, enhancing their efficacy and reducing side effects. Its ability to form sulfonamide bonds allows chemists to create more potent analogs of existing drugs.

Material Science

3.1 Polymer Chemistry

In material science, MMSC has been utilized in the synthesis of functionalized polymers. For example, it has been incorporated into poly(styrene oxide) to create sulfonamide-functionalized materials that exhibit improved properties for various applications, including drug delivery systems and biomedical devices .

3.2 Coatings and Adhesives

The incorporation of MMSC into coatings and adhesives can enhance their performance characteristics, such as adhesion strength and chemical resistance. This application is particularly relevant in industries requiring durable and high-performance materials.

Case Studies

Mechanism of Action

The mechanism of action of 2-methylmorpholine-4-sulfonyl chloride involves its ability to act as a sulfonylating agent. It can react with nucleophiles to form sulfonamide bonds, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Structural and Reactivity Differences

- This could limit its utility in reactions requiring high reactivity .

- Methanesulfonyl chloride : A simple aliphatic sulfonyl chloride with high reactivity, often used as a versatile sulfonating agent or activating group in nucleophilic substitutions. Its low melting point (−30°C) indicates liquid-state handling under standard conditions.

- This compound is suitable for synthesizing fluorinated sulfonamides in medicinal chemistry .

- Its crystalline form (mp 82–86°C) suggests stability in solid-state storage .

Research Findings and Industrial Relevance

No direct peer-reviewed studies comparing this compound with its analogs were identified in the provided evidence. However, general trends in sulfonyl chloride chemistry suggest:

- Synthetic Utility : Morpholine-derived sulfonyl chlorides may serve as precursors to sulfonamide-linked heterocycles, though their commercial discontinuation likely reflects challenges in scalability or competing reagents.

- Fluorinated Derivatives : Compounds like (4-Fluoro-2-methylphenyl)methanesulfonyl chloride are industrially relevant for synthesizing kinase inhibitors or PET tracers, leveraging fluorine’s role in enhancing binding affinity .

Biological Activity

2-Methylmorpholine-4-sulfonyl chloride (MMSCl) is an organosulfur compound that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as a sulfonylating agent in organic synthesis, but emerging research highlights its potential biological applications, particularly in medicinal chemistry.

- Chemical Formula : C₇H₁₃ClN₂O₂S

- Molecular Weight : 208.71 g/mol

- Structure : The compound features a morpholine ring with a methyl group and a sulfonyl chloride substituent, which contributes to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that MMSCl exhibits significant antimicrobial activity against various bacterial strains. A study reported that compounds derived from sulfonyl chlorides, including MMSCl, demonstrated effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 25 to 100 μg/mL . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

MMSCl has also shown promise in anticancer research. In vitro studies have demonstrated that derivatives of MMSCl can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, suggesting potential for development as a chemotherapeutic agent .

The biological activity of MMSCl can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : MMSCl may act as an inhibitor of cysteine proteases, which are crucial for various cellular processes including apoptosis and immune responses .

- Cell Membrane Disruption : Its sulfonyl chloride group can react with nucleophiles in microbial cell membranes, leading to structural damage and cell death .

Study 1: Antimicrobial Efficacy

In a comprehensive study published in MDPI, researchers synthesized various sulfonamide derivatives from MMSCl and evaluated their antimicrobial efficacy. The results demonstrated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, with MIC values between 6.25 and 12.5 μM, indicating strong potential for treating resistant bacterial infections .

Study 2: Anticancer Properties

A separate investigation focused on the anticancer properties of MMSCl derivatives showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The study highlighted that these compounds induced apoptosis through the activation of caspase pathways, suggesting their viability as lead compounds in cancer therapy .

Research Findings Summary Table

| Activity | Target Organism/Cell Line | MIC/IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 - 100 μg/mL | Cell membrane disruption |

| Antimicrobial | Bacillus subtilis | 50 μg/mL | Metabolic pathway interference |

| Anticancer | MCF-7 (breast cancer) | IC50 = 10 μM | Apoptosis induction via caspase activation |

| Anticancer | HT-29 (colon cancer) | IC50 = 15 μM | Cell cycle arrest |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.